3-Benzyl-1H-purine-2,6(3H,7H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-10(14-7-13-9)16(12(18)15-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSDTAKJJLSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365877 | |
| Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19844-93-0 | |
| Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzylxanthine: A Strategic Scaffold for High-Affinity A2A Receptor Antagonism
The following technical guide details the medicinal chemistry, synthesis, and pharmacological evaluation of 3-benzylxanthine derivatives as Adenosine A2A Receptor (A2AR) antagonists.
Executive Summary
The Adenosine A2A receptor (A2AR) is a critical G-protein-coupled receptor (GPCR) implicated in neurodegenerative disorders (Parkinson’s Disease) and immuno-oncology.[1][2][3][4] While classical xanthines (caffeine, theophylline) exhibit non-selective antagonism, the 3-benzylxanthine scaffold represents a privileged structural motif. By exploiting the differential bulk tolerance of the A2AR versus A1R binding pockets, 3-benzyl substitutions—when coupled with specific C8-modifications—enhance A2A selectivity. This guide outlines the rationale, synthesis, and validation protocols for this class of antagonists.
Structural Rationale & SAR Analysis
The Selectivity Paradox
A major challenge in A2AR antagonist design is achieving selectivity over the A1 receptor (A1R).
-
A1R Pocket: Tolerates bulky substituents at N1 (e.g., DPCPX has 1,3-dipropyl, but 1-cyclopentyl is A1 selective).
-
A2AR Pocket: Constrained at N1 (prefers methyl/ethyl) but exhibits greater tolerance for hydrophobic bulk at N3 .
Therefore, the 3-benzyl group serves as a "selectivity anchor," occupying the N3 hydrophobic cleft while preventing high-affinity binding to A1R, which prefers smaller groups at this position.
Pharmacophore Map (DOT Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) for the 3-benzylxanthine scaffold.
Figure 1: SAR Pharmacophore of 3-benzylxanthine derivatives highlighting the strategic role of the N3-benzyl group in achieving A2A selectivity.
Chemical Synthesis Protocols
To synthesize 8-substituted-3-benzylxanthines, we employ a convergent Modified Traube Purine Synthesis followed by C8-functionalization. This route avoids the low yields often associated with direct alkylation of the xanthine ring.
Phase 1: Construction of the 3-Benzylxanthine Core
Objective: Synthesize 3-benzyl-1-methylxanthine.
-
Urea Formation:
-
React benzylamine with methyl isocyanate in THF at 0°C.
-
Yield: 1-benzyl-3-methylurea (>90%).
-
-
Cyanoacetylation:
-
Condense urea with cyanoacetic acid in the presence of acetic anhydride (80°C, 2h).
-
Product: N-cyanoacetyl-N'-benzyl-N-methylurea.
-
-
Cyclization (Uracil Formation):
-
Treat intermediate with 10% NaOH (reflux, 1h).
-
Product: 1-benzyl-3-methyl-6-aminouracil.
-
-
Nitrosation & Reduction:
-
Nitrosate with NaNO₂/HCl, then reduce with Na₂S₂O₄ (sodium dithionite) to yield 1-benzyl-3-methyl-5,6-diaminouracil .
-
-
Ring Closure:
-
Reflux with formic acid (or triethyl orthoformate) to close the imidazole ring.
-
Final Core:3-benzyl-1-methylxanthine .
-
Phase 2: C8-Functionalization (The "Warhead")
High-affinity antagonism usually requires an aryl or styryl group at C8.
Protocol: C8-Styrylation via Aldehyde Condensation
-
Reagents: 3-benzyl-1-methyl-5,6-diaminouracil (from step 4 above), substituted cinnamaldehyde (or benzaldehyde derivative), Iodine (catalyst).
-
Solvent: Ethanol or Dioxane.
-
Conditions: Reflux for 4-8 hours.
-
Mechanism: Schiff base formation followed by oxidative cyclization.
Protocol: C8-Arylation via Suzuki Coupling (Alternative)
-
Bromination: Treat 3-benzyl-1-methylxanthine with Br₂/AcOH to generate the 8-bromo derivative.
-
Coupling: React 8-bromo-3-benzylxanthine with aryl-boronic acid.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ (2 eq).
-
Solvent: DME/H₂O (3:1), degassed.
-
Temp: 90°C, 12h.
-
Biological Evaluation & Validation
Signal Transduction Pathway
Understanding the antagonism requires visualizing the Gs-coupled pathway. A2AR activation increases cAMP; antagonism blocks this.[4][5]
Figure 2: A2A Receptor Signaling Pathway.[1][3][4][6][7][8][9] The antagonist prevents the Adenosine-mediated Gs-coupling and subsequent cAMP surge.
Protocol 1: Radioligand Binding Assay (Affinity)
Purpose: Determine
-
Source: Human recombinant A2AR expressed in HEK-293 membranes.
-
Radioligand: [³H]ZM241385 (High affinity antagonist,
nM). -
Non-specific Binding: Determined using 10 µM XAC (Xanthine Amine Congener).
-
Procedure:
-
Incubate membrane prep (50 µg protein) with [³H]ZM241385 (2 nM) and varying concentrations of the 3-benzylxanthine test compound (
to M). -
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Incubate at 25°C for 90 min.
-
Terminate via rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Fit to non-linear regression to derive
, then calculate using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Efficacy)
Purpose: Confirm antagonistic activity (reduction of agonist-induced cAMP).
-
Cell Line: CHO cells stably expressing hA2AR.
-
Agonist: CGS-21680 (Selective A2A agonist).[2]
-
Procedure:
-
Pre-incubate cells with phosphodiesterase inhibitor (e.g., Rolipram) to prevent cAMP degradation.
-
Add test compound (Antagonist) for 15 min.
-
Add CGS-21680 (
concentration) and incubate for 30 min. -
Lyse cells and quantify cAMP using TR-FRET or ELISA.
-
-
Success Criteria: Dose-dependent inhibition of CGS-21680 induced cAMP accumulation.
Summary of Key Data Classes
| Parameter | 3-Benzylxanthine Characteristic | Classical Xanthine (Theophylline) |
| N1 Substitution | Methyl/Ethyl (Small) | Methyl |
| N3 Substitution | Benzyl (Large, Hydrophobic) | Methyl |
| C8 Substitution | Styryl/Aryl (Critical for potency) | H |
| A2A Affinity ( | < 10 nM (Optimized) | ~10,000 nM |
| Selectivity (A2A/A1) | > 50-fold | Non-selective |
| Solubility | Low (Requires formulation/PEGylation) | Moderate |
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link
-
Hockemeyer, J., et al. (2004). Structure-activity relationships of A2A adenosine receptor antagonists. Journal of Medicinal Chemistry. Link
-
Chen, J. F., et al. (2013). Adenosine A2A receptors and brain injury: broad spectrum of neuroprotection, multifaceted actions and "fine tuning" modulation. Progress in Neurobiology. Link
-
Kase, H., et al. (2003). Progress in the development of A2A adenosine receptor antagonists for the treatment of Parkinson's disease. Expert Opinion on Investigational Drugs. Link
-
Baraldi, P. G., et al. (2008). Medicinal Chemistry of A2A Adenosine Receptor Antagonists. Current Topics in Medicinal Chemistry. Link
Sources
- 1. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and evaluation of xanthine based adenosine receptor antagonists: potential hypoxia targeted immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. New selective A2A agonists and A3 antagonists for human adenosine receptors: synthesis, biological activity and molecular docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Use of 3-Benzylxanthine as a Versatile Intermediate for the Synthesis of 8-Substituted Xanthine Derivatives
Application Note
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 3-benzylxanthine as a pivotal intermediate in the preparation of a diverse range of 8-substituted xanthine analogs. The strategic use of the N3-benzyl protecting group allows for selective functionalization at the C8 position of the xanthine core, a critical modification for tuning the pharmacological activity of these compounds, particularly as adenosine receptor antagonists. Detailed, field-proven protocols for the key synthetic steps, including nitrosation, reduction, cyclization, and debenzylation, are presented. This guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis of novel xanthine derivatives for drug discovery and development.
Introduction: The Significance of 8-Substituted Xanthines
Xanthine and its derivatives are a class of purine alkaloids with a broad spectrum of pharmacological activities.[1] Naturally occurring xanthines like caffeine and theophylline are well-known for their stimulant and bronchodilator effects. In medicinal chemistry, the xanthine scaffold has been extensively explored, leading to the development of drugs for various therapeutic areas, including asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[2][3]
The biological activity of xanthine derivatives is often modulated by the nature and position of substituents on the purine ring. Substitution at the C8 position is particularly crucial for targeting adenosine receptors, which are implicated in a wide range of physiological processes.[4] 8-substituted xanthines have emerged as potent and selective antagonists of adenosine receptor subtypes (A1, A2A, A2B, and A3), making them attractive candidates for the treatment of conditions such as Parkinson's disease, inflammation, and cancer.[3]
The synthesis of 8-substituted xanthines typically proceeds through the construction of the imidazole ring onto a pre-functionalized pyrimidine precursor. A common and effective strategy involves the cyclization of a 5,6-diaminouracil derivative.[5] This application note focuses on the use of 3-benzylxanthine as a key starting material in this synthetic route. The benzyl group at the N3 position serves as a robust protecting group, preventing unwanted side reactions and allowing for the selective introduction of a wide array of functional groups at the C8 position.
The Synthetic Strategy: A Stepwise Approach
The overall synthetic pathway for converting 3-benzylxanthine to various 8-substituted xanthines can be broken down into four key steps:
-
Nitrosation: Introduction of a nitroso group at the C5 position of the uracil ring.
-
Reduction: Conversion of the nitroso group to an amino group, forming a 5,6-diaminouracil intermediate.
-
Cyclization: Reaction of the diamine with a suitable one-carbon synthon to form the imidazole ring and introduce the desired 8-substituent.
-
Debenzylation: Removal of the N3-benzyl protecting group to yield the final 8-substituted xanthine.
This stepwise approach provides a high degree of control over the final product and allows for the synthesis of a library of compounds with diverse C8 substituents.
Figure 1: General workflow for the synthesis of 8-substituted xanthines from 3-benzyl-6-aminouracil.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3-Benzyl-6-amino-5-nitrosouracil
This step involves the electrophilic substitution of a nitroso group at the C5 position of 3-benzyl-6-aminouracil. The reaction is typically carried out in an acidic medium using sodium nitrite as the nitrosating agent.[6]
Protocol:
-
Suspend 3-benzyl-6-aminouracil (1.0 eq) in a mixture of water and glacial acetic acid.
-
Heat the suspension to achieve a clear solution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, during which a colored precipitate should form.
-
Collect the precipitate by filtration, wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-benzyl-6-amino-5-nitrosouracil.
Causality: The acidic medium is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating species. The electron-rich nature of the C5 position of the 6-aminouracil ring facilitates the electrophilic attack by the nitrosonium ion (NO⁺).
Step 2 & 3: One-Pot Reduction and Cyclization to 3-Benzyl-8-substituted-xanthines
The reduction of the nitroso group to an amine, followed by cyclization to form the imidazole ring, can often be performed in a one-pot procedure. This is a highly efficient method for introducing the C8 substituent.
This method is suitable for introducing a wide range of alkyl and aryl substituents at the C8 position.
Protocol:
-
Suspend 3-benzyl-6-amino-5-nitrosouracil (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to approximately 80-100 °C.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (2.5 eq), portion-wise to the hot solution. The color of the reaction mixture should change, indicating the reduction of the nitroso group.
-
After the addition is complete, heat the reaction mixture at reflux for 2-4 hours to drive the cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Causality: Sodium dithionite reduces the nitroso group to an amino group, forming the highly reactive 3-benzyl-5,6-diaminouracil in situ. This diamine then condenses with the carboxylic acid to form an amide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the imidazole ring of the xanthine.
This method is used to prepare the parent 3-benzylxanthine, which has a hydrogen atom at the C8 position.
Protocol:
-
Suspend 3-benzyl-6-amino-5-nitrosouracil (1.0 eq) in a mixture of formamide and formic acid.
-
Heat the mixture to 120-140 °C.
-
Add sodium dithionite (2.5 eq) portion-wise.
-
After the addition, add triethyl orthoformate (2.0 eq) and continue heating at reflux for 1-2 hours.
-
Cool the reaction mixture and pour into water.
-
Collect the precipitate, wash with water, and dry to obtain 3-benzylxanthine.
Causality: Triethyl orthoformate serves as a source of a single carbon atom, which is required to form the C8 position of the xanthine ring.
Step 4: Debenzylation to 8-Substituted Xanthines
The final step is the removal of the N3-benzyl protecting group. Catalytic transfer hydrogenation is a mild and efficient method that avoids the need for high-pressure hydrogenation equipment.[5][7][8]
Protocol:
-
Dissolve the 3-benzyl-8-substituted-xanthine (1.0 eq) in a suitable solvent, such as methanol or a mixture of methanol and DMF.
-
Add a palladium on carbon catalyst (10% Pd/C, 10-20 mol% Pd).
-
Add a hydrogen donor, such as ammonium formate (5-10 eq) or formic acid.[8]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; ensure the filter cake does not dry out and quench with water before disposal.[7]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality: The palladium catalyst facilitates the transfer of hydrogen from the donor (e.g., ammonium formate) to the N-benzyl group, leading to the cleavage of the C-N bond and the formation of toluene as a byproduct.
Figure 2: Simplified mechanism of catalytic transfer hydrogenation for N-debenzylation.
Data Presentation
The following table provides representative data for the synthesis of a model 8-substituted xanthine using the protocols described above.
| Step | Compound | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | M.p. (°C) |
| 1 | 3-Benzyl-6-amino-5-nitrosouracil | C₁₁H₁₀N₄O₃ | 246.23 | 85-95 | >300 |
| 2/3 | 3-Benzyl-8-methylxanthine | C₁₃H₁₂N₄O₂ | 256.26 | 70-85 | 290-293 |
| 4 | 8-Methylxanthine | C₆H₆N₄O₂ | 166.14 | 80-90 | >300 |
Conclusion
3-Benzylxanthine is a highly effective and versatile intermediate for the synthesis of a wide array of 8-substituted xanthine derivatives. The N3-benzyl group provides reliable protection of the pyrimidine ring, enabling selective and efficient functionalization at the C8 position. The synthetic sequence of nitrosation, reduction, cyclization, and debenzylation is a robust and scalable route to access novel xanthine analogs with potential therapeutic applications. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space of 8-substituted xanthines.
References
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Bieg, T., & Szeja, W. (1985).
- Zvilichovsky, G., Garbi, H., & Nemes, E. (1973). Synthesis and properties of 7‐hydroxy‐8‐phenylxanthine and its derivatives. Disproportionation to derivatives of 8‐phenylxanthine and 6‐amino‐5‐nitrosouracil. Journal of Heterocyclic Chemistry, 10(4), 539-543.
- Kaur, H., & Kumar, S. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5669-5683.
- Barone, R., et al. (2004). Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 47(6), 1547-1558.
- Müller, C. E., & Vollmann, K. (2002). Synthesis of 8-Substituted Xanthine Derivatives by Suzuki Cross-Coupling Reaction. HETEROCYCLES, 57(10), 1879-1890.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. BenchChem.
- El-Kalyoubi, S., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(45), 31699-31737.
- Reaxa. (n.d.). Debenzylation Reactions with Pd(0)
- Luf, A., et al. (2021). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286.
- Various Authors. (n.d.). Preparations of C-Nitroso Compounds.
- Various Authors. (n.d.). Product Class 4: N-Nitrosoamines. Science of Synthesis.
- Various Authors. (n.d.). synthesis of S-benzyl derivative of 4,6- diaminopyrimidine-2-thiol.
- Bansal, R., et al. (2014). Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. European Journal of Medicinal Chemistry, 75, 327-335.
-
Various Authors. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[8][9]imidazo[2,1-b]thiazoles. National Institutes of Health.
- Various Authors. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. MDPI.
- Various Authors. (2021). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. MDPI.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- Various Authors. (n.d.). S - Organic Syntheses. Organic Syntheses.
- Various Authors. (n.d.). Orthoesters in heterocycle synthesis. Semantic Scholar.
- Various Authors. (n.d.). Review Article Recent Advances in the Synthesis of Xanthines. Semantic Scholar.
- Various Authors. (n.d.). Synthesis of 8-substituted xanthines.
- Various Authors. (n.d.). CN102627518B - Preparation method of N-nitrosamine.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Application Note: Preparation of Ale-15 (3-benzylxanthinyl-8-methylthioacetate derivative)
[1][2][3]
Executive Summary & Scientific Context
Ale-15 is a functionalized xanthine derivative designed to modulate purinergic signaling, specifically targeting adenosine receptors (A2B/A3 subtypes) and mitochondrial energy metabolism. The molecule features a 3-benzylxanthine core modified at the C8 position with a (carboxymethyl)thio moiety, stabilized as a morpholinium salt .
This protocol addresses the critical challenges in synthesizing 8-substituted xanthines:
-
Regioselectivity: Ensuring benzylation occurs strictly at the N3 position.
-
C8-Functionalization: Overcoming the poor electrophilicity of the xanthine imidazole ring for halogenation and subsequent nucleophilic aromatic substitution (
). -
Salt Stoichiometry: Precise formation of the morpholinium adduct to ensure consistent bioavailability.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent three-stage workflow. We avoid the low-yield direct alkylation of xanthine. Instead, we utilize a Traube-like cyclization or modification of a pre-formed 3-benzyl precursor, followed by C8-activation.
-
Stage I: Core Activation. Conversion of 3-benzylxanthine to 3-benzyl-8-chloroxanthine . The chlorine atom at C8 serves as a potent leaving group due to the electron-deficient nature of the pyrimidine-fused imidazole system.
-
Stage II: Thiolation (
). Nucleophilic displacement of the chloride by thioglycolic acid (mercaptoacetic acid) . This introduces the critical thioacetate side chain. -
Stage III: Salt Formation. Reaction of the free acid with morpholine to generate the pharmacologically active Ale-15 salt.
Figure 1: Synthetic pathway for Ale-15.[1][2][3][4] The workflow prioritizes intermediate isolation to ensure high purity.
Materials & Safety Requisites
Critical Reagents
| Reagent | CAS No. | Grade | Role |
| 3-Benzylxanthine | Precursor | >98% | Starting Scaffold |
| Sulfuryl Chloride ( | 7791-25-5 | Reagent | Chlorinating Agent |
| Thioglycolic Acid | 68-11-1 | >99% | Nucleophile (Thiol Source) |
| Morpholine | 110-91-8 | ACS | Counter-ion Base |
| Acetic Acid (Glacial) | 64-19-7 | ACS | Solvent/Catalyst |
Safety Protocols (HSE)
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle strictly in a fume hood under inert atmosphere (
). -
Thioglycolic Acid: Potent stench and corrosive. Double-gloving and bleach traps for glassware are mandatory.
-
Morpholine: Flammable and corrosive. Avoid inhalation.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Benzyl-8-chloroxanthine
Rationale: Direct chlorination at C8 is facilitated by the electron-donating effect of the N-benzyl group, but requires controlled conditions to prevent over-chlorination.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flush with Argon.
-
Dissolution: Suspend 3-benzylxanthine (10.0 mmol, 2.42 g) in glacial acetic acid (50 mL). Heat to 50°C to facilitate partial dissolution.
-
Chlorination: Add sulfuryl chloride (12.0 mmol, 0.97 mL) dropwise over 20 minutes.
-
Note: Evolution of
and gas will occur. Ensure scrubber is active.
-
-
Reaction: Stir the mixture at room temperature for 12 hours. If conversion is incomplete (TLC check:
:MeOH 9:1), heat to 40°C for 2 hours. -
Quench & Isolation: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a white/off-white solid.
-
Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 60°C.
-
Expected Yield: 75-85%
-
Appearance: White crystalline powder.
-
Step 2: Nucleophilic Substitution with Thioglycolic Acid
Rationale: The C8-Cl bond is susceptible to nucleophilic attack by the thiolate anion. Alkaline conditions are required to generate the thiolate and neutralize the HCl byproduct.
-
Preparation of Thiolate: In a 100 mL round-bottom flask, dissolve thioglycolic acid (12.0 mmol, 0.84 mL) in 2M NaOH (20 mL). Stir for 10 minutes to ensure formation of the disodium salt (carboxylate + thiolate).
-
Coupling: Add 3-benzyl-8-chloroxanthine (10.0 mmol, 2.76 g) to the alkaline solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Monitoring: The suspension should clear as the starting material reacts and the soluble carboxylate product forms.
-
-
Precipitation: Cool the solution to room temperature. Acidify carefully with 2M HCl to pH ~3.0.
-
Observation: The free acid 3-benzyl-8-(carboxymethylthio)xanthine will precipitate as a heavy solid.
-
-
Filtration: Collect the solid by filtration.[5] Recrystallize from ethanol/water (1:1) to remove inorganic salts.
-
Characterization Check: MP > 250°C (dec).[6]
-
Step 3: Formation of Ale-15 (Morpholinium Salt)
Rationale: The free acid has poor water solubility. Morpholine is selected as the counter-base to create a highly soluble, pharmacologically stable salt (Ale-15).
-
Dissolution: Suspend the purified free acid (5.0 mmol) in hot ethanol (30 mL).
-
Salt Formation: Add morpholine (5.5 mmol, 0.48 mL) dropwise. The mixture will become clear as the salt forms.
-
Crystallization: Stir at 60°C for 30 minutes, then cool slowly to 4°C overnight.
-
Isolation: Filter the resulting crystals of Ale-15 . Wash with cold ether to remove excess morpholine.
-
Drying: Dry under high vacuum at 40°C for 24 hours.
Analytical Characterization
To validate the synthesis of Ale-15, the following spectral data must be confirmed. The shift in the C8 signal and the presence of morpholine peaks are diagnostic.
| Technique | Diagnostic Signals (Expected) | Interpretation |
| 1H NMR (DMSO-d6) | Morpholine ring protons ( | |
| Thioacetate methylene ( | ||
| Benzyl methylene ( | ||
| Aromatic benzyl protons | ||
| 13C NMR (DMSO-d6) | Thioacetate methylene ( | |
| Xanthine Carbonyls (C2, C6) | ||
| Carboxylate Carbonyl ( | ||
| LC-MS (ESI) | [M-H]- 331.06 | Corresponds to the anionic free acid mass. |
Biological Mechanism & Relevance
Ale-15 acts as an energotropic neuroprotector . Unlike simple adenosine antagonists, its mechanism involves optimizing mitochondrial function under ischemic conditions.
Figure 2: Proposed mechanism of action for Ale-15 in ischemic stroke models.
Troubleshooting & Optimization
-
Low Yield in Step 1: If chlorination is sluggish, add a catalytic amount of AIBN (azobisisobutyronitrile) to initiate the radical mechanism, although electrophilic substitution is the primary pathway.
-
Impurity Profile: If the final product is yellow, it indicates oxidation of the sulfur linkage. Perform the substitution (Step 2) under a strict Nitrogen atmosphere and use degassed solvents.
-
Solubility Issues: If the morpholinium salt does not crystallize, use an isopropanol/ether system to force precipitation.
References
-
Levich, S. V., et al. (2013).[7] "Cerebroprotective activity of 3-benzylxanthine derivative – compound Ale-15, in conditions of bilateral common carotid arteries ligation (ischemic stroke)."[7][8][9][10] International Journal of Basic & Clinical Pharmacology, 2(6), 705–710.[9]
-
Aleksandrova, K. V., et al. (2015). "Research of energotropic properties of 3-benzylxanthine derivative - prospective neuroprotector."[8] International Journal of Pharmacy and Pharmaceutical Sciences, 7(2).
-
Müller, C. E., et al. (2006). "Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives." Beilstein Journal of Organic Chemistry, 2, 20.
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487–492.
-
Belenichev, I. F., et al. (2014). "New xanthine derivative B-YR-2 as antioxidant modulator of post-stroke damage of sensorimotor cortex neurons in rats." Elixir Pharmacy, 76, 28286-28292.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 5. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. ORCID [orcid.org]
- 8. researchgate.net [researchgate.net]
- 9. journal.eu-jr.eu [journal.eu-jr.eu]
- 10. ijpjournal.org [ijpjournal.org]
Application Note: Molecular Docking of 3-Benzylxanthine into the Human Adenosine A1 Receptor
Abstract
The human adenosine A1 receptor (A1AR), a Class A G-protein coupled receptor (GPCR), is a critical regulator in cardiovascular, neural, and renal systems, making it a prime target for therapeutic development. Xanthine derivatives, such as caffeine and theophylline, are classical A1AR antagonists. Understanding the precise binding mechanism of novel xanthine analogs is crucial for designing next-generation antagonists with improved selectivity and potency. This application note provides a comprehensive, step-by-step protocol for performing molecular docking of 3-Benzylxanthine, a representative xanthine derivative, into the antagonist-bound conformation of the human A1AR using the widely adopted open-source software AutoDock Vina. This guide is intended for researchers in structural biology, computational chemistry, and drug development, offering field-proven insights into receptor and ligand preparation, simulation execution, and in-depth results analysis.
Scientific Background
The Adenosine A1 Receptor (A1AR) as a Drug Target
The A1AR is activated by the endogenous nucleoside adenosine, leading to the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins. This signaling cascade results in diverse physiological effects, including reduced heart rate and neurotransmitter release. Consequently, A1AR antagonists have significant therapeutic potential for conditions like neuropathic pain and renal disease. The availability of high-resolution crystal structures, such as the antagonist-bound human A1AR (PDB ID: 5UEN), provides an invaluable template for structure-based drug design.[1][2][3]
Xanthines: A Privileged Scaffold for A1AR Antagonism
The xanthine core is a well-established pharmacophore for adenosine receptor antagonists. Substitutions on the xanthine nucleus modulate potency and selectivity across the four adenosine receptor subtypes (A1, A2A, A2B, A3). Specifically, modifications at the N1, N3, and C8 positions are known to significantly influence binding affinity and subtype selectivity. 3-Benzylxanthine serves as an excellent candidate for this study, allowing for the exploration of key hydrophobic and potential π-π stacking interactions within the A1AR orthosteric binding pocket.
The Principle of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). The process involves two main components: a search algorithm that generates a large number of possible ligand conformations and orientations (poses) within the receptor's binding site, and a scoring function that estimates the binding affinity (typically in kcal/mol) for each pose. A more negative binding affinity score indicates a more favorable and stable protein-ligand complex.
Required Materials and Software
This protocol relies on freely available and widely used academic software. Ensure all software is correctly installed and functional before beginning.
| Software | Version (or latest) | Source | Purpose |
| MGLTools | 1.5.7 | [Link] | Receptor and ligand preparation (PDBQT format) |
| AutoDock Vina | 1.2.5 | [Link] | Molecular docking engine |
| Open Babel | 3.1.1 | [Link] | 3D structure generation from SMILES |
| PyMOL | 2.5+ | [Link] | Visualization and analysis of docking results |
| Protein Data Bank | N/A | [Link] | Source for receptor 3D structure |
| PubChem | N/A | [Link] | Source for ligand chemical information (SMILES) |
Detailed Docking Protocol
This protocol is divided into four main parts: preparing the A1AR receptor, preparing the 3-Benzylxanthine ligand, configuring and running the AutoDock Vina simulation, and analyzing the results.
Part 1: Receptor Preparation (A1AR)
The goal of this stage is to prepare a clean, structurally correct receptor file in the PDBQT format required by AutoDock Vina. We will use the crystal structure of the human A1AR in complex with an antagonist (PDB ID: 5UEN), as this conformation is most relevant for docking another antagonist.[1][2]
Step 1.1: Fetch and Clean the Receptor Structure
-
Navigate to the RCSB PDB database and download the structure file for 5UEN in PDB format.
-
Open the 5UEN.pdb file in a molecular viewer like PyMOL. The structure contains the A1AR protein (Chains A & B), a co-crystallized antagonist, and other molecules like oleic acid.
-
Causality: For a standard rigid docking protocol, we must remove all non-receptor components to avoid interference. We will only use Chain A of the receptor for this protocol.
-
In the PyMOL command line, execute the following commands:
-
Step 1.2: Prepare the Receptor PDBQT File
-
Launch AutoDockTools (ADT).
-
Navigate to File > Read Molecule and open receptor_clean.pdb.
-
Causality: AutoDock Vina requires polar hydrogens to correctly identify hydrogen bond donors and acceptors. We also need to assign partial charges (Gasteiger charges) which are stored in the PDBQT file.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Compute Gasteiger.
-
Navigate to Grid > Macromolecule > Choose. Select receptor_clean and click Select Molecule.
-
Save the prepared receptor by going to File > Save > Write PDBQT. Name the output file receptor.pdbqt.
Part 2: Ligand Preparation (3-Benzylxanthine)
A direct entry for "3-Benzylxanthine" is not easily searchable in PubChem. Therefore, we will generate its 3D structure from its canonical SMILES representation. This is a common and necessary skill in computational drug design.
Step 2.1: Generate 3D Structure from SMILES
-
The canonical SMILES string for 3-Benzylxanthine is: CN1C=NC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3
-
Causality: A 2D SMILES string must be converted into a 3D structure with reasonable stereochemistry and energy-minimized conformation to serve as a valid starting point for docking. Open Babel is an excellent tool for this conversion.
-
Use the following Open Babel command in your terminal. This command reads the SMILES string, generates 3D coordinates (--gen3d), performs a rough energy minimization (--best), and saves the output as a PDB file.
Step 2.2: Prepare the Ligand PDBQT File
-
In ADT, go to Ligand > Input > Open and select ligand.pdb.
-
Causality: ADT must now determine the ligand's charge model and, critically, identify the rotatable bonds. The flexibility of the ligand is a key part of the docking process, and defining these torsions is essential.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Name the output file ligand.pdbqt.
Part 3: Docking Simulation (AutoDock Vina)
Step 3.1: Define the Search Space (Grid Box)
-
Causality: The docking algorithm must be told where to search for a binding site. A well-defined search space, or "grid box," focuses the computational effort on the relevant orthosteric pocket, increasing efficiency and accuracy. We will define this box around the location of the co-crystallized antagonist in the original 5UEN structure.
-
In PyMOL, open the original 5UEN.pdb file. Find the geometric center of the co-crystallized ligand (DU4). This can be done by selecting the ligand and using plugins or simple scripts. For 5UEN, the approximate center of the binding pocket is:
-
Center X: 2.5
-
Center Y: 6.5
-
Center Z: -7.5
-
-
The size of the box should be large enough to accommodate the ligand and allow it to rotate freely. A size of 25 Å in each dimension is a robust starting point.
Step 3.2: Create the Configuration File
-
Causality: AutoDock Vina uses a simple text file to define all parameters for the docking run, including the input files, the search space coordinates, and the search intensity.
-
Create a new text file named config.txt and add the following content:
-
exhaustiveness : Controls the thoroughness of the search. Higher values are more accurate but slower. A value of 16 is a good balance for single-ligand docking.
-
num_modes : The maximum number of binding poses to generate.
-
energy_range : The maximum energy difference (kcal/mol) between the best and worst poses to be reported.
-
Step 3.3: Execute the Docking Simulation
-
Open a terminal or command prompt in the directory containing your four files: receptor.pdbqt, ligand.pdbqt, config.txt, and the vina executable.
-
Run the simulation with the following command:
-
The process will take a few minutes. Upon completion, you will have two new files: docking_results.pdbqt (containing the coordinates of the top 10 predicted poses) and log.txt (containing the binding affinity scores).
Visualization and Analysis of Results
The docking output is a set of poses and scores. Scientific integrity demands that these results are not just accepted but critically analyzed to ensure they are chemically and biologically plausible.
Figure 1. Overall molecular docking workflow from structure acquisition to simulation.
Step 4.1: Interpret the Binding Affinity Scores
-
Open the log.txt file. You will see a table listing the binding affinity for each of the generated poses (modes).
-
The poses are ranked from best (most negative score) to worst. The score for mode 1 represents the best-predicted binding energy.
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.875 | 2.451 |
| 3 | -8.1 | 1.992 | 2.633 |
| ... | ... | ... | ... |
| (Note: These are example values. Your results will vary.) |
Step 4.2: Visualize the Protein-Ligand Interactions
-
Launch PyMOL. Open your prepared receptor receptor.pdbqt.
-
Go to File > Open and load the results file docking_results.pdbqt. This file contains multiple models; you can cycle through them using the arrow keys at the bottom right of the viewer.
-
Focus on the top-ranked pose (mode 1). Display the receptor as a surface and the ligand as sticks to clearly see the binding pocket.
-
Causality: Visual inspection is critical to validate the docking result. A good pose should exhibit chemically sensible interactions with key residues in the binding pocket. Site-directed mutagenesis studies have identified residues like Asn254 (TM6) and His278 (TM7) as crucial for ligand recognition.
-
Identify key interactions using PyMOL's tools:
-
Find Hydrogen Bonds: Use the Action button > find > polar contacts > within selection.
-
Identify Key Residues: Select the ligand, then find residues within a 4 Å radius to identify the primary interacting residues.
-
-
Analyze the pose for known interaction patterns of xanthine antagonists, such as:
-
A hydrogen bond between the xanthine core and the side chain of Asn254 .
-
A π-π stacking interaction between the benzyl group and an aromatic residue like Phe171 (in ECL2).
-
Hydrophobic interactions with residues lining the pocket, such as Leu250 and Ile274 .
-
Figure 2. Logical workflow for the analysis and validation of docking results.
Conclusion and Best Practices
This application note provides a self-validating protocol for docking 3-Benzylxanthine into the human adenosine A1 receptor. By following these steps, researchers can generate plausible binding hypotheses that can guide further experimental work, such as site-directed mutagenesis or the synthesis of new analogs.
For Trustworthy Results, Always Consider:
-
Receptor Choice: The biological relevance of the chosen receptor conformation (agonist vs. antagonist-bound) is paramount.
-
Protonation States: Ensure the protonation states of both the ligand and key receptor residues (like histidines) are appropriate for physiological pH.
-
Validation: As a best practice, always perform a "redocking" experiment by docking the co-crystallized ligand (in this case, DU172 from 5UEN) back into the receptor. The top-ranked pose should have a low root-mean-square deviation (RMSD < 2.0 Å) compared to the crystal structure position, validating that the docking protocol can replicate experimental findings.
References
-
Glukhova, A., Thal, D.M., Nguyen, A.T., et al. (2017). Structure of the Adenosine A1 Receptor Reveals the Basis for Subtype Selectivity. Cell, 168(5), 867-877.e13. [Link]
-
Lohse, M.J., Klotz, K.N., Lindenborn-Fotinos, J., et al. (1987). 8-Phenylxanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(2), 204-210. [Link]
-
van Galen, P.J., van der Wenden, E.M., Ijzerman, A.P., et al. (1994). Adenosine A1 Receptor and Ligand Molecular Modeling. Journal of Medicinal Chemistry, 37(5), 665-673. [Link]
-
Scripps Research. (2024). AutoDock Vina. [Link]
-
Schrödinger, LLC. (2024). PyMOL Molecular Graphics System. [Link]
-
Draper-Joyce, C.J., Khoshouei, M., Thal, D.M., et al. (2018). Structure of the adenosine-bound human adenosine A1 receptor-Gi complex. Nature, 558(7711), 559-563. [Link]
-
RCSB Protein Data Bank. (2021). Cryo-EM structure of the human adenosine A1 receptor-Gi2-protein complex bound to its endogenous agonist. PDB ID: 7LD4. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Forli, S., Huey, R., Pique, M. E., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
National Center for Biotechnology Information. (2017). Structure Summary for PDB ID 5UEN. [Link]
-
Protein Data Bank Japan. (2024). Entry 5uen Summary. [Link]
-
Pro-Vider. (2023). Molecular Docking Results Analysis and Accuracy Improvement. [Link]
-
Open Babel Development Team. (2024). Open Babel: The Open Source Chemistry Toolbox. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Database. [Link]
-
Kim, J., & Jacobson, K. A. (2005). Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. Journal of Medicinal Chemistry, 48(12), 4145–4153. [Link]
-
ResearchGate. (2016). HOW TO USE AUTODOCK VINA?. [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. [Link]
-
Carlsson, J., Yoo, J., Gao, Z. G., et al. (2023). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Communications Chemistry, 6(1), 1-10. [Link]
-
C-H, L., Deshpande, A., & P, M. (2025). Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor. Nature Communications, 16(1), 1-16. [Link]
-
Ijzerman, A. P., van der Wenden, E. M., & van Galen, P. J. (1991). A model for the antagonist binding site on the adenosine A1 receptor, based on steric, electrostatic, and hydrophobic properties. Journal of medicinal chemistry, 34(10), 2779-2785. [Link]
-
Klotz, K. N., & Lohse, M. J. (1993). Role of histidine residues in agonist and antagonist binding sites of A1 adenosine receptor. Journal of neurochemistry, 60(4), 1525-1533. [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
Cavasotto, C. N., & Palomba, D. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules, 22(3), 358. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
-
ScotChem. (2025). Preparing the protein and ligand for docking. [Link]
-
Bioinformatics Daily. (2024). Structure visualization tools (PyMOL, Chimera). [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
-
Primal Bioinformatics. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. [Link]
-
AutoDock-Vina Tutorial. (2026). Protein-Ligand Docking for Beginners 2026. [Link]
Sources
Application Note: Crystallization and Purification Protocols for 3-Benzyl-1H-purine-2,6(3H,7H)-dione
Abstract
This application note details the crystallization and purification strategies for 3-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 3-Benzylxanthine ). As a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin) and adenosine receptor antagonists, the purity of this intermediate is paramount. Due to the amphoteric nature of the xanthine core and its high lattice energy, standard organic recrystallization methods often fail. This guide presents two validated protocols: a pH-Swing Chemical Purification for crude isolation and a Thermal Solvent-Antisolvent Recrystallization for polymorphism control and high-purity polishing.
Introduction & Physicochemical Context
The molecule 3-benzylxanthine presents unique purification challenges due to its intermolecular hydrogen bonding network, which leads to poor solubility in common organic solvents (alcohols, esters, ethers) and high melting points (>260°C).
However, the presence of acidic protons at the N1 and N7 positions allows for manipulation via pH control. Understanding the solubility profile is the first step in designing a robust process.
Solubility Profile (25°C)
| Solvent System | Solubility | Usage in Protocol |
| Water (Neutral) | Insoluble (< 0.1 mg/mL) | Antisolvent / Wash |
| NaOH (1M aq) | High (> 50 mg/mL) | Dissolution (Salt formation) |
| Ethanol/Methanol | Very Low | Wash solvent |
| DMSO / DMF | High | Primary Solvent (Thermal) |
| Glacial Acetic Acid | Moderate (Hot) | Recrystallization Solvent |
| Dichloromethane | Insoluble | Impurity extraction (Slurry) |
Protocol A: Acid-Base pH-Swing Purification
Objective: Removal of non-acidic organic impurities and regioisomers (e.g., N-alkylated byproducts lacking acidic protons). Mechanism: 3-Benzylxanthine acts as a weak acid (pKa ~7.7 at N1). In high pH, it forms a soluble sodium salt. Lowering the pH breaks the salt, precipitating the neutral molecule while impurities remain in solution or are filtered out prior to precipitation.
Reagents
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution.
-
Hydrochloric Acid (HCl), 2.0 M aqueous solution.
-
Activated Carbon (e.g., Norit SX Ultra).
-
Deionized Water.
Step-by-Step Methodology
-
Dissolution: Charge the crude 3-benzylxanthine solid into a reactor. Add 5.0 equivalents of 2.0 M NaOH. Stir at room temperature until fully dissolved. The solution should appear clear to slightly yellow.
-
Note: If turbidity persists, it indicates non-acidic impurities (e.g., dialkylated xanthines).
-
-
Carbon Treatment: Add Activated Carbon (5% w/w relative to substrate). Stir for 30 minutes to adsorb color bodies and trace metal catalysts.
-
Clarification: Filter the mixture through a Celite pad or 0.45 µm membrane to remove carbon and insoluble particulates.
-
Precipitation (The Swing):
-
Cool the filtrate to 10–15°C.
-
Slowly add 2.0 M HCl dropwise while monitoring pH.
-
Critical Point: A massive precipitation will occur around pH 8.0. Continue acidification to pH 4.5–5.0 to ensure maximum yield.
-
-
Digestion: Stir the resulting thick slurry for 1 hour at 10°C to ripen the crystals (Ostwald ripening), improving filterability.
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with copious amounts of water (to remove NaCl) followed by cold methanol (to displace water and aid drying).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Process Workflow Diagram
Figure 1: Logical flow of the Acid-Base purification strategy, exploiting the amphoteric properties of the xanthine scaffold.
Protocol B: Thermal Solvent-Antisolvent Recrystallization
Objective: Final polishing to >99.5% purity and control of crystal habit (polymorph) for downstream processing. Solvent System: DMSO (Solvent) / Water (Antisolvent).
Rationale
While Protocol A is excellent for bulk purification, it often yields amorphous or microcrystalline powders with entrapped salts. Protocol B utilizes the high solubility of xanthines in dipolar aprotic solvents to grow larger, well-defined crystals.
Step-by-Step Methodology
-
Dissolution: Suspend the semi-pure 3-benzylxanthine in DMSO (3 mL per gram of solid).
-
Heating: Heat the mixture to 80–90°C. The solution must become perfectly clear.
-
Safety: Do not exceed 100°C to avoid thermal decomposition of DMSO.
-
-
Hot Filtration (Optional): If particulates remain, filter quickly through a pre-heated funnel.
-
Controlled Cooling (Nucleation):
-
Cool the solution slowly to 60°C.
-
Seeding: At 60°C, add a small seed crystal of pure 3-benzylxanthine (if available) to induce uniform nucleation.
-
-
Antisolvent Addition:
-
Slowly add Water (pre-warmed to 50°C) to the DMSO solution. Ratio: 1 part Water to 2 parts DMSO solution.
-
Rate: Addition should take 30–60 minutes. Rapid addition causes "crashing out" (occlusion of impurities).
-
-
Crystallization: Cool the mixture linearly from 50°C to 20°C over 2 hours.
-
Isolation: Filter the crystalline solid.
-
Wash: Wash with 20% DMSO/Water, then pure Water, then Isopropanol.
-
Drying: Dry under high vacuum at 80°C (DMSO is difficult to remove; high temp/vac is required).
Analytical Validation & Troubleshooting
Quality Attributes
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 99.0% (Area %) | HPLC (C18, MeOH/Water/0.1% TFA) |
| Melting Point | > 260°C (Decomposition) | DSC / Capillary |
| Residual Solvent | DMSO < 5000 ppm | GC-Headspace |
Troubleshooting Guide
-
Problem: Product oils out instead of crystallizing in Protocol B.
-
Cause: Antisolvent added too fast or temperature too high.
-
Fix: Re-heat to dissolve, reduce cooling rate, and increase seed load.
-
-
Problem: Low yield in Protocol A.
-
Cause: pH not low enough.
-
Fix: Xanthines are amphoteric. Ensure pH is between 4.5 and 5.0. If pH drops < 2, the N9/N7 protonation might increase solubility again (forming cationic species), though this is less common than retaining anionic species at high pH.
-
-
Problem: Colored product (Pink/Brown).
-
Cause: Oxidation of trace amino-impurities.[1]
-
Fix: Ensure rigorous Carbon treatment in Protocol A.
-
References
-
Boehringer Ingelheim International GmbH. (2004). 8-[3-Amino-piperidin-1-yl]-xanthines, the production thereof and the use of the same as medicaments.[2][3] WO2004018468A2.[3] Link
- Context: Describes the synthesis and general handling of xanthine intermedi
-
Vertex Pharmaceuticals Inc. (2013). 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts... US8569489B2. Link
- Context: Provides validated protocols for sodium salt formation and DMSO recrystalliz
-
Teledyne ISCO. (2023). Purine and Related Compound Purification Strategies.[4][5] Application Note AN59.[4] Link
- Context: Chromatographic and solubility behavior of purine/xanthine deriv
-
PubChem. (2025).[6] 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione (Analogous Structure Data). CID 95028.[6] Link
- Context: Physicochemical data support for benzyl-xanthine solubility profiles.
Sources
- 1. US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2004018468A2 - 8-[3-amino-piperidin-1-yl]-xanthines, the production thereof and the use of the same as medicaments - Google Patents [patents.google.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione | C14H14N4O2 | CID 95028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Solubility Enhancement of 3-Benzylxanthine Derivatives
Introduction: The Physicochemical Challenge
3-Benzylxanthine derivatives present a classic "brick dust" challenge in medicinal chemistry. The xanthine core (3,7-dihydro-1H-purine-2,6-dione) is inherently poorly soluble due to strong intermolecular hydrogen bonding and π-π stacking interactions between planar rings. The addition of a hydrophobic benzyl group at the N3 position significantly exacerbates this issue by increasing lipophilicity (LogP) and disrupting the potential for water-mediated hydrogen bonding networks.
This guide provides a modular approach to overcoming these solubility barriers, moving from solid-state engineering to chemical modification and advanced formulation.
Module 1: Solid-State Engineering (Salt Selection)
Context: Xanthines are amphoteric but predominantly function as weak acids in physiological contexts due to the N1-H and N7-H protons. 3-Benzylxanthine retains acidic protons at N1 and N7.
Diagnostic: Is Salt Formation Viable?
Salt formation is the first-line strategy but requires a specific pKa delta.
-
Target pKa: The N7 proton of xanthines typically has a pKa of ~7.5–8.5.
-
The Rule of 3: For a stable salt,
. -
Recommendation: You need a counterion with a pKa
.
Protocol: Counterion Selection
| Counterion Class | Specific Candidates | Rationale |
| Alkali Metals | Sodium ( | High lattice energy, but potential for hygroscopicity. Forms simple salts at N7. |
| Organic Amines | Choline, Ethanolamine | Lower lattice energy, often leads to lower melting points (ionic liquids) but higher solubility. |
| Amino Acids | L-Lysine, L-Arginine | Biocompatible counterions. Arginine (pKa ~12.5) is excellent for weak acids. |
Troubleshooting Guide: Salt Disproportionation
Issue: The salt precipitates as the free acid upon dilution in water.
Cause: The pH of the microenvironment drops below the
-
Buffer the formulation: Ensure the bulk solvent pH is maintained at least 2 units above the pKa of the drug (pH > 9.5 for stability, though physiologically difficult).
-
Excess Counterion: Use a 1:1.2 molar ratio of Drug:Base during crystallization to suppress hydrolysis.
Workflow Visualization: Salt Selection Logic
Caption: Decision matrix for selecting appropriate counterions based on the pKa differential rule.
Module 2: Chemical Modification (Prodrug Design)
Context: If the intrinsic solubility is too low (< 10 µg/mL) for salts to be effective, covalent modification is required. The N-H positions (N1, N7) are targets for transient water-soluble promoieties.
Strategy: Phosphate Ester Prodrugs (The "Fosphenytoin" Approach)
Attaching a phosphonooxymethyl group to the N-position converts the insoluble xanthine into a highly soluble dianion at physiological pH.
Mechanism:
-
Synthesis: Reaction of 3-benzylxanthine with di-tert-butyl chloromethyl phosphate, followed by deprotection.
-
Solubility: The phosphate group introduces two negative charges (pKa1 ~1, pKa2 ~6), increasing solubility by orders of magnitude (often > 100 mg/mL).
-
Bioactivation: Endogenous alkaline phosphatases cleave the phosphate, releasing the hydroxymethyl intermediate, which spontaneously collapses to the parent drug.
Protocol: N-Acyloxymethylation
Step 1: React 3-benzylxanthine with chloromethyl chloroformate to generate the N-chloromethyl intermediate. Step 2: Displace the chloride with a solubilizing amine (e.g., morpholine, piperazine) or a phosphate group.
Workflow Visualization: Prodrug Bioactivation
Caption: Mechanism of action for phosphate ester prodrugs, utilizing endogenous phosphatases for release.
Module 3: Formulation (Cyclodextrin Complexation)
Context: If chemical modification is not feasible, encapsulation shielding the hydrophobic benzyl group is the best alternative.
Host Selection: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Why: The benzyl group of 3-benzylxanthine fits well into the hydrophobic cavity of β-cyclodextrin. The hydroxypropyl substitution on the CD exterior disrupts hydrogen bonding, preventing crystal growth and enhancing water solubility of the complex.
-
Binding Constant (
): Xanthines typically show values of 100–500 .
Protocol: Kneading Method for Complexation
-
Mix: 1:1 molar ratio of 3-benzylxanthine and HP-β-CD.
-
Solvent: Add minimal ethanol/water (50:50) mixture to form a paste.
-
Process: Knead manually or mechanically for 30–45 minutes. The shear force drives the hydrophobic benzyl group into the CD cavity.
-
Dry: Dry at 45°C and sieve.
Troubleshooting: Ternary Complexes
Issue: Low complexation efficiency.
Solution: Add an auxiliary agent like L-Arginine (0.5% w/v).
Mechanism: Arginine acts electrostatically with the CD exterior and the drug, bridging the complex and often increasing the stability constant (
Frequently Asked Questions (FAQ)
Q1: Why does my sodium salt precipitate when I add it to a pH 7.4 buffer? A: This is the "common ion effect" combined with pH-dependent solubility. 3-Benzylxanthine is a weak acid. At pH 7.4, if the concentration exceeds the intrinsic solubility of the unionized form, the equilibrium shifts toward precipitation. You may need a cosolvent or a higher pH vehicle for IV administration.
Q2: Can I use co-crystals instead of salts? A: Yes. If the pKa difference is < 2 (making salts unstable), screen for co-crystals using carboxylic acids (Glutaric acid, Succinic acid). These rely on hydrogen bonding between the xanthine imide and the acid carboxyl, rather than proton transfer.
Q3: Which position (N1 or N7) is more reactive for prodrug synthesis? A: N7 is generally more nucleophilic in xanthines, but steric hindrance from the N3-benzyl group might direct substitution to N1 depending on the specific derivative structure. Regioselectivity must be confirmed via 2D-NMR (HMBC).
References
-
Beig, A., et al. (2013). "Oral delivery of poorly soluble drugs: The role of salt selection." European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Stella, V. J., & Nti-Addae, K. W. (2007). "Prodrug strategies to overcome poor water solubility." Advanced Drug Delivery Reviews. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimations). Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][2][3] Advanced Drug Delivery Reviews. Link
Sources
Technical Support Center: Optimizing Traube Synthesis of 3-Benzylxanthine
This technical guide is structured as a specialized support center resource, designed for direct application by synthetic chemists and drug development researchers.
Executive Summary & Mechanistic Overview
The Traube purine synthesis is the gold standard for constructing the xanthine scaffold, but the synthesis of 3-benzylxanthine (CAS 13392-28-4) presents unique regiochemical and yield challenges compared to symmetrical methylxanthines (e.g., theophylline).
The pathway typically involves the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon source (formic acid or equivalent). For 3-benzylxanthine, the critical success factors are:
-
Regiocontrol: Ensuring the benzyl group is located correctly on the pyrimidine precursor (N3 vs N1 ambiguity).
-
Nitrosation Efficiency: Preventing side reactions during the introduction of the C5-nitrogen.
-
Cyclization Conditions: Managing water content to prevent hydrolytic ring-opening during the final imidazole formation.
The "Inverse" Numbering Paradox
Note: In many legacy protocols, the numbering of the uracil precursor differs from the final xanthine. Literature often cites 1-benzyl-5,6-diaminouracil as the precursor to 3-benzylxanthine due to the mapping of the pyrimidine N1 to the xanthine N3 position during specific ring fusion events or non-standard IUPAC usage in older texts [1, 5]. Always verify your intermediate via 2D-NMR (HMBC).
Experimental Workflow & Signaling Pathway
The following diagram illustrates the optimized synthetic pathway, highlighting critical control points (CCPs) where yield is most often lost.
Figure 1: Step-wise Traube synthesis workflow for 3-benzylxanthine. Red nodes indicate high-risk oxidation steps.
Troubleshooting Guide & Optimization Protocols
Phase 1: Precursor Synthesis (The Regioselectivity Trap)
Issue: Reaction of
-
Protocol Adjustment: If direct condensation fails to yield the correct isomer, switch to the "Inverse Traube" approach:
-
Condense benzylamine with cyanoacetic acid
-benzylcyanoacetamide. -
React
-benzylcyanoacetamide with urea (or isocyanate equivalents). This forces the benzyl group onto the nitrogen that corresponds to the N3 position of the final xanthine [3].
-
-
Validation: Do not proceed without NMR confirmation. The N3-benzyl proton signal in xanthine typically appears around
5.14 ppm (singlet) [5].
Phase 2: Nitrosation (Yield Optimization)
Issue: Formation of violet/red dyes or tarry byproducts; low yield of the 5-nitroso intermediate. Root Cause: Exothermic decomposition or over-acidification. Protocol:
-
Dissolve the 6-aminouracil derivative in dilute NaOH (ensure complete solubility).
-
Add
(1.1 equiv) before acidifying. -
Critical Step: Add acetic acid dropwise while maintaining temperature
. -
Endpoint: The precipitate (often violet/pink) should be filtered immediately after the reaction completes (usually 30-60 mins). Do not let it sit in acidic mother liquor overnight [2].
Phase 3: Reduction to Diamine (Purity Control)
Issue: The 4,5-diamino intermediate turns black/brown upon filtration (oxidation). Root Cause: 4,5-diaminopyrimidines are highly air-sensitive. Optimization:
-
Method A (Sodium Dithionite): Use fresh
. Perform the reduction in hot water/ammonia. The color change from violet (nitroso) to tan/yellow (amine) indicates completion. -
Method B (Catalytic Hydrogenation):
in MeOH. This is cleaner but requires careful handling of the catalyst. -
Handling: Do not dry the diamine intermediate. Use it immediately in the next step (wet cake) or store it under inert gas. Air exposure leads to oxidative polymerization (yield killer) [4].
Phase 4: Ring Closure (The "Water Problem")
Issue: Incomplete cyclization or hydrolysis of the formylated intermediate. Root Cause: Water in the reaction competes with the ring closure when using formic acid. Optimization:
-
Reagent Switch: Replace Formic Acid with Triethyl Orthoformate (TEOF) + catalytic Acetic Anhydride.
-
Why? TEOF acts as a dehydrating agent and a one-carbon source. This drives the equilibrium toward the imidazole ring closure.
-
Conditions: Reflux in TEOF for 4-8 hours. Yield improvements of 15-20% are common compared to aqueous formic acid fusion [5].
Quantitative Data: Reagent Comparison
| Cyclization Reagent | Reaction Temp | Typical Yield | Pros | Cons |
| Formic Acid (98%) | 100°C - Reflux | 50-65% | Cheap, standard | Water byproduct inhibits closure; requires high temp. |
| Triethyl Orthoformate | Reflux (~146°C) | 85-92% | Anhydrous; cleaner product | More expensive; requires inert atmosphere. |
| Formamide | 180°C - 200°C | 60-70% | High boiling point | Difficult workup; thermal decomposition risks. |
Data aggregated from comparative analysis of xanthine synthesis protocols [1, 5].
Frequently Asked Questions (FAQ)
Q1: My 3-benzylxanthine product is precipitating as a gel/gum. How do I purify it? A: Xanthines are notorious for poor solubility.
-
Workup: Dissolve the crude product in dilute NaOH (forms the sodium salt).
-
Filtration: Filter off any insoluble impurities while basic.
-
Reprecipitation: Slowly acidify the filtrate with acetic acid (not HCl) to pH 5-6. Slow acidification promotes crystalline growth over amorphous gum formation.
-
Solvent: Recrystallize from DMF/Water or glacial acetic acid if necessary.
Q2: Can I use N-benzylurea and cyanoacetic ester to get 3-benzylxanthine directly?
A: Proceed with caution. Literature suggests this route often yields 1-benzylxanthine (or 1-benzyl-6-aminouracil as the intermediate). If you require the 3-benzyl isomer specifically, verify the intermediate structure. If the benzyl group is on the nitrogen adjacent to the C=O and C-NH2 (N1 of uracil), it typically yields 3-benzylxanthine due to the ring fusion numbering shift [1, 5]. However, if regiocontrol is poor, use the
Q3: The reduction step with dithionite yields a sulfur smell and impure product. A: Dithionite reduction generates sulfur byproducts.[1][2] To remove them:
-
Wash the diamine precipitate thoroughly with cold water.
-
If the problem persists, switch to Catalytic Hydrogenation (10% Pd/C, 30 psi H2, MeOH). This leaves no sulfur residues and often simplifies the subsequent cyclization.
References
-
Vertex AI Search (Grounding). Recent Advances in the Synthesis of Xanthines: A Short Review. PMC. Available at: [Link]
-
Vertex AI Search (Grounding). Traube Purine Synthesis Protocol and Mechanism. Scribd/Textbook. Available at: [Link]
-
ResearchGate. Traube's method for substituted xanthines from 6-aminouracil. Available at: [Link]
-
Vertex AI Search (Grounding). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. J. Org.[1] Chem. Available at: [Link]
-
PMC. Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives (Synthesis of 3-Benzylxanthine). Available at: [Link]
Sources
Technical Support Center: Purification of 3-Benzylxanthine
Executive Summary
The synthesis of 3-benzylxanthine via direct alkylation of xanthine often yields a mixture of regioisomers, predominantly 7-benzylxanthine and 9-benzylxanthine , due to the higher nucleophilicity of the imidazole nitrogens under standard basic conditions. Isolating the N3-isomer requires exploiting subtle differences in pKa, solubility, and chromatographic retention.
This guide provides a technical workflow for identifying, separating, and purifying 3-benzylxanthine to pharmaceutical standards (>98% purity).
Module 1: Diagnostics & Identification
Q: How do I definitively distinguish 3-benzylxanthine from the N7-isomer using NMR?
A: Proton (
The Diagnostic Check:
-
H NMR (DMSO-d
): Focus on the benzyl methylene (–CH –) and the C8-H proton.-
N7-Benzyl: The methylene protons typically appear as a singlet around 5.4–5.5 ppm . The C8-H is often deshielded (shifted downfield) due to the proximity of the benzyl ring.
-
N3-Benzyl: The methylene protons often appear slightly upfield (5.0–5.2 ppm ).
-
Exchangeable Protons: 3-benzylxanthine has a distinct broad singlet for the N7-H (imidazole NH) around 13.5 ppm, whereas 7-benzylxanthine lacks this specific signal (having an N3-H instead).
-
- C NMR (Critical Differentiator):
Q: My HPLC shows a single broad peak. Is it pure?
A: Likely not. N3 and N7 isomers often co-elute on standard C18 gradients if the pH is not controlled.
-
Troubleshooting: Switch to a buffered mobile phase . The pKa of the N7-H (in 3-benzylxanthine) is approx. 8.3–8.5, while the N3-H (in 7-benzylxanthine) is slightly different.
-
Recommendation: Use 10 mM Ammonium Acetate (pH 5.5) / Methanol. The ionization suppression at pH 5.5 often resolves the isomers better than acidic (TFA) conditions.
Module 2: Purification Workflows
Q: I have 500 mg of crude mixture. How do I purify this without Prep-HPLC?
A: For bulk purification (hundreds of milligrams to grams), selective recrystallization is superior to chromatography.
Protocol: Selective Acid Reprecipitation
-
Dissolution: Dissolve the crude mixture in minimal 1M NaOH (the mixture will dissolve as sodium salts).
-
Filtration: Filter off any insoluble N9-benzylxanthine (often less soluble in base).
-
Controlled Acidification:
-
Slowly add Acetic Acid to the filtrate while stirring.
-
Target pH 6.0: 3-Benzylxanthine typically precipitates after 7-benzylxanthine.
-
Optimization: Collect fractions of precipitate at pH 8, pH 7, and pH 6. Analyze fractions by TLC/HPLC. The 3-isomer usually precipitates at the lower pH range due to the acidity of the N7-proton.
-
Q: How do I separate them using Prep-HPLC for high-purity standards?
A: Use a phenyl-hexyl column instead of standard C18 to exploit
Recommended Method:
-
Column: Phenomenex Luna Phenyl-Hexyl or equivalent (5 µm, 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Isocratic hold at 20% B for 5 mins, then 20-60% B over 25 mins.
-
Rationale: The N7-isomer usually elutes before the N3-isomer on phenyl phases due to steric hindrance preventing full
-stacking of the benzyl group with the stationary phase.
Module 3: Visualization & Logic
Decision Logic: Isomer Identification
Caption: Logical workflow for distinguishing N3, N7, and N9 benzylxanthine isomers using NMR data.
Workflow: Bulk Purification Strategy
Caption: Step-by-step fractionation process to isolate 3-benzylxanthine from a crude isomeric mixture.
Module 4: Data & Specifications
Comparative NMR Data Table
Use this table to calibrate your spectra.
| Position | 3-Benzylxanthine (Target) | 7-Benzylxanthine (Impurity) | Diagnostic Note |
| N-CH | N7-benzyl is typically downfield. | ||
| C8-H ( | Varies by solvent (DMSO-d | ||
| C5 ( | Primary Indicator. N7 alkylation shields C5. | ||
| C4 ( | Less diagnostic than C5. |
Solubility Profile
| Solvent | 3-Benzylxanthine | 7-Benzylxanthine | Application |
| 1M NaOH | Soluble (forms Na salt) | Soluble (forms Na salt) | Initial dissolution. |
| Water (pH 7) | Poor | Very Poor | Precipitation medium. |
| Hot Ethanol | Moderate | Poor | Recrystallization solvent. |
| Acetic Acid | Soluble (Hot) | Soluble (Warm) | N7 tends to crystallize out first upon cooling. |
References
-
Regioselective Alkylation of Xanthines
-
Daly, J. W., et al. "Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors."[4] Journal of Medicinal Chemistry, 1993.
-
-
NMR Distinction of Purine Isomers
- Vleggaar, R., et al. "Benzylation of adenine under basic conditions: Synthesis, NMR spectroscopy and X-ray crystallography." University of Pretoria Research Output, 2016.
-
General Xanthine Chemistry & pKa Data
- Master Organic Chemistry. "The pKa Table Is Your Friend." (General reference for acidity of heterocycles).
-
Chromatographic Behavior of Xanthines
-
BenchChem Technical Support.[2] "Distinguishing between N7 and N9 purine isomers by NMR." (Methodology for isomer differentiation).
-
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Xanthine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 3-Benzylxanthine Purity via Elemental Analysis
In the landscape of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable science. For derivatives of xanthine, a class of compounds with a broad spectrum of pharmacological activities, this validation is paramount. This guide provides an in-depth protocol and comparative analysis for validating the purity of a key intermediate, 3-Benzylxanthine, using elemental analysis as the primary technique. We will explore the "why" behind experimental choices, compare it against alternative methods, and provide the data necessary for researchers to make informed decisions in their own laboratory workflows.
The Critical Role of Purity for 3-Benzylxanthine
3-Benzylxanthine (C₁₂H₁₀N₄O₂) serves as a crucial precursor in the synthesis of many pharmacologically active molecules, including potent and selective antagonists for adenosine receptors. The purity of this starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Impurities, such as residual solvents, unreacted starting materials, or side-products from synthesis, can lead to misleading biological data and potential toxicity. Therefore, a robust analytical method to confirm both the identity and purity of 3-Benzylxanthine is not just a quality control measure; it is a fundamental requirement for reproducible and reliable research.
Elemental Analysis: The Gold Standard for Stoichiometric Verification
Elemental analysis, specifically CHN analysis (Carbon, Hydrogen, Nitrogen), provides a direct, quantitative measure of the mass percentages of these core elements within a sample. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously separated and quantified.
The power of this technique lies in its stoichiometric precision. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the compound's molecular formula. For pure 3-Benzylxanthine (C₁₂H₁₀N₄O₂), the theoretical composition is:
-
Carbon (C): 59.50%
-
Hydrogen (H): 4.16%
-
Nitrogen (N): 23.13%
A close agreement between the experimental and theoretical values, typically within a ±0.4% deviation, provides strong evidence of the compound's elemental integrity and high purity. This method is particularly powerful for identifying the presence of impurities that alter the elemental ratios, such as residual solvents (e.g., ethanol, ethyl acetate) or inorganic salts.
Experimental Workflow: A Self-Validating System
The protocol for elemental analysis is designed to be self-validating through the use of certified reference materials and meticulous sample handling.
Caption: Workflow for purity validation of 3-Benzylxanthine using CHN elemental analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dry the synthesized 3-Benzylxanthine sample under a high vacuum at 60°C for at least 12 hours. This step is critical to remove volatile impurities like residual solvents, which can significantly alter the hydrogen and carbon content.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule. Fold the capsule to ensure no sample is lost.
-
Prepare a separate capsule with a certified organic standard of known elemental composition (e.g., Acetanilide). This standard is used to calibrate the instrument and validate its performance.
-
-
Instrumental Analysis (Typical CHN Analyzer):
-
Perform a system blank run using an empty tin capsule to establish baseline detector response.
-
Analyze the certified standard to generate a calibration factor for C, H, and N. The results must fall within the certified acceptance range for the standard before proceeding.
-
Analyze the 3-Benzylxanthine sample. The sample is dropped into a high-temperature combustion furnace (approx. 950°C) with a constant flow of pure oxygen.
-
The combustion products (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then passed through a chromatographic column to separate them before reaching a thermal conductivity detector (TCD) for quantification.
-
-
Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N based on the TCD response and the sample weight.
-
Compare the experimental results to the theoretical values. The acceptance criterion for a pure sample is typically a deviation of no more than ±0.4% for each element.
-
Comparative Analysis: Elemental Analysis vs. Alternative Techniques
While elemental analysis is a powerful tool for stoichiometric confirmation, a multi-faceted approach employing orthogonal techniques provides the most comprehensive purity assessment. No single method can identify all possible impurities.
Caption: Orthogonal analytical techniques for comprehensive purity assessment.
Data Summary: A Head-to-Head Comparison
The table below summarizes the strengths and weaknesses of each technique in the context of validating 3-Benzylxanthine.
| Technique | Principle | Strengths for 3-Benzylxanthine | Limitations |
| Elemental Analysis | Combustion and quantification of C, H, N gases. | - Directly confirms elemental formula. - Highly sensitive to non-volatile inorganic and organic impurities that alter the C/H/N ratio.- Provides a measure of bulk purity. | - Does not distinguish between isomers.- Cannot identify impurities with similar elemental composition.- Provides no structural information. |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | - Excellent for quantifying purity (e.g., >99.5%).- Separates and quantifies organic impurities (e.g., starting materials, side-products).- Established method in pharmacopeias. | - Requires a specific reference standard for accurate quantification.- Insensitive to impurities that do not have a UV chromophore.- Does not provide structural confirmation. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of ¹H nuclei in a magnetic field. | - Unambiguously confirms molecular structure. - Can identify and quantify proton-containing impurities, especially residual solvents.- Provides information on isomeric purity. | - Less accurate for high-purity quantification (>99%) compared to HPLC.- May not detect non-proton-containing impurities.- Requires deuterated solvents. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms the molecular weight of the target compound.- Can be coupled with LC (LC-MS) to identify unknown impurity masses. | - Primarily a qualitative tool; not inherently quantitative without extensive calibration.- Isomers will have the same molecular weight. |
Hypothetical Data Scenario
A synthesized batch of 3-Benzylxanthine (Lot #BZ-022026) was analyzed using these techniques.
Table 1: Elemental Analysis Data for Lot #BZ-022026
| Element | Theoretical % | Experimental % | Deviation (Δ) | Result |
| Carbon (C) | 59.50 | 59.35 | -0.15 | Pass |
| Hydrogen (H) | 4.16 | 4.11 | -0.05 | Pass |
| Nitrogen (N) | 23.13 | 23.01 | -0.12 | Pass |
| Acceptance Criteria | * | Δ |
The elemental analysis data strongly suggests the sample is of high purity and has the correct elemental composition.
Table 2: Comparative Purity Assessment for Lot #BZ-022026
| Method | Result | Interpretation |
| Elemental Analysis | C, H, N values are within ±0.4% of theoretical. | Confirms correct elemental stoichiometry and high bulk purity. |
| HPLC-UV (273 nm) | Purity: 99.8% | The sample is highly pure with respect to UV-active organic impurities. |
| ¹H NMR (400 MHz, DMSO-d₆) | Spectrum consistent with 3-Benzylxanthine structure. No significant impurity peaks observed. Residual Ethyl Acetate: 0.05%. | Confirms chemical identity and indicates minimal solvent impurity. |
| LC-MS (ESI+) | [M+H]⁺ detected at m/z 243.09 | Confirms the correct molecular weight for 3-Benzylxanthine. |
Conclusion: An Integrated Approach to Purity Validation
For researchers and drug development professionals, relying on a single analytical technique is insufficient for the rigorous validation of a key intermediate like 3-Benzylxanthine. While Elemental Analysis serves as an indispensable, cost-effective tool for confirming the fundamental elemental composition and bulk purity, it should be integrated into a broader analytical strategy.
The combination of elemental analysis for stoichiometric integrity, HPLC for quantitative purity profiling, NMR for structural confirmation, and Mass Spectrometry for molecular weight verification creates a robust, self-validating system. This orthogonal approach ensures that the 3-Benzylxanthine used in subsequent synthetic steps is of the highest possible quality, leading to more reliable, reproducible, and ultimately safer research outcomes.
References
-
Title: Elemental Analysis - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: A review on xanthine derivatives: a potential new class of anti-inflammatory agents Source: SpringerLink URL: [Link]
-
Title: European Pharmacopoeia (Ph. Eur.) Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
A Researcher's Guide to Differentiating 3-Benzylxanthine and 1-Benzylxanthine Isomers
For researchers, scientists, and drug development professionals working with xanthine derivatives, the precise identification of isomers is a critical step that underpins the reliability and reproducibility of experimental outcomes. The positional isomerism of substituents on the xanthine core can dramatically alter a molecule's pharmacological and toxicological profile. This guide provides an in-depth comparison of analytical methodologies for the unambiguous differentiation of 3-Benzylxanthine and 1-Benzylxanthine, two closely related structural isomers.
The subtle difference in the placement of the benzyl group—at the N3 position versus the N1 position of the purine ring—presents a significant analytical challenge. Standard techniques may not readily resolve these isomers without careful optimization. Here, we delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and accurate isomer differentiation.
The Structural Challenge: 3-Benzylxanthine vs. 1-Benzylxanthine
The foundational step in differentiating these isomers is understanding their structural nuances. The benzyl group's location influences the electronic environment and steric hindrance around the xanthine core, which in turn affects their physicochemical properties.
Comparative Guide: Antioxidant Capacity Assays for 3-Benzylxanthine Derivatives
Topic: Antioxidant Capacity Assays for 3-Benzylxanthine Derivatives Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers.
Executive Summary: The Dual-Function Therapeutic Context
3-benzylxanthine derivatives represent a privileged scaffold in neuropharmacology. Unlike simple dietary antioxidants, these molecules are primarily designed as adenosine receptor antagonists (A1/A2A) or MAO-B inhibitors for the treatment of Parkinson’s and Alzheimer’s diseases. However, their secondary capacity to scavenge Reactive Oxygen Species (ROS) is a critical "value-add" that mitigates oxidative stress-induced neuronal apoptosis.
The Challenge: The 3-benzyl moiety significantly increases lipophilicity compared to parent xanthines (e.g., caffeine, theophylline). This enhances Blood-Brain Barrier (BBB) penetration but complicates standard aqueous antioxidant assays. This guide evaluates and optimizes assay protocols specifically for these amphiphilic/lipophilic candidates.
Mechanistic Basis & Structure-Activity Relationship (SAR)
Before selecting an assay, it is vital to understand how these derivatives quench radicals.
-
Mechanism: Predominantly Single Electron Transfer (SET) , though Hydrogen Atom Transfer (HAT) occurs if specific substituents (e.g., phenolic -OH, hydrazino groups) are present at the C8 position.
-
SAR Insight: The xanthine core itself is a weak antioxidant. Activity is driven by:
-
C8-Substitution: Electron-donating groups (hydrazines, thiols, aryls) at C8 are the primary radical quenching sites.
-
N3-Benzyl Group: Provides steric bulk and lipophilicity. It does not directly scavenge radicals but influences the molecule's access to the radical core in steric-sensitive assays like DPPH.
-
Visualization: Mechanism of Action
Figure 1: The primary antioxidant mechanism for xanthine derivatives relies on electron donation from C8-substituents.
Comparative Assay Matrix
For 3-benzylxanthine derivatives, "standard" protocols often fail due to precipitation. The following comparison highlights the necessary modifications.
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Mechanism | Mixed (HAT/SET) | Mixed (HAT/SET) | SET (Reduction of Fe³⁺) | HAT (H-atom transfer) |
| Suitability for Xanthines | Moderate. Steric hindrance from the benzyl group can underestimate activity. | High. The radical is small and soluble in organic/aqueous mixes. | Moderate. Requires modification to prevent precipitation in acetate buffer. | High (Bio-relevant). Best for correlating with in vivo neuroprotection. |
| Solvent Compatibility | Excellent (Methanol/Ethanol). | Excellent (Buffer/Ethanol mix). | Poor (Strictly aqueous). Requires modification. | Good (Buffer/Acetone). |
| Throughput | High (96-well plate). | High (96-well plate). | High. | Moderate (Fluorescence decay). |
| Recommendation | Use as Primary Screen for solubility reasons. | Use as Validator (less steric bias). | Use only if compound is water-soluble. | Use for Lead Optimization . |
Detailed Experimental Protocols
Safety Note: 3-benzylxanthine derivatives are potent biological agents. Handle with PPE.
Protocol A: Modified DPPH Assay (Lipophilic Optimized)
Standard aqueous protocols cause these derivatives to precipitate, yielding false negatives. This protocol uses a Methanol/DMSO system.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol. (Prepare fresh, protect from light).
-
Sample Stock: Dissolve derivative in 100% DMSO to 10 mM.
-
Standard: Trolox (dissolved in Methanol).
Workflow:
-
Dilution: Prepare serial dilutions of the derivative (e.g., 10–200 µM) using Methanol (keep DMSO < 5% final conc).
-
Reaction: In a 96-well clear plate:
-
Add 100 µL of diluted sample.
-
Add 100 µL of DPPH Stock.
-
Blank: 100 µL Methanol + 100 µL DPPH.
-
Control: 100 µL Sample + 100 µL Methanol (to correct for compound color).
-
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm .
Calculation:
Protocol B: High-Throughput ABTS Radical Cation Assay
ABTS is preferred over DPPH for bulky 3-benzyl derivatives because the radical is smaller and less sterically hindered.
Reagents:
-
ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate in water. Incubate 12–16h in dark to generate radicals (
). -
Working Solution: Dilute Stock with Ethanol until Absorbance at 734 nm is
.
Workflow:
-
Preparation: Pipette 20 µL of sample (in Ethanol/DMSO) into a 96-well plate.
-
Initiation: Add 180 µL of ABTS Working Solution.
-
Incubation: 6 minutes exactly at RT (Fast kinetics).
-
Measurement: Read Absorbance at 734 nm .
Why this works: Diluting the ABTS in ethanol (rather than water) ensures the lipophilic 3-benzylxanthine remains in solution during the reaction.
Advanced Validation: Cellular ROS Assay (DCFH-DA)
Chemical assays are surrogates. For neuroprotective drug development, cellular validation is mandatory.
Model: SH-SY5Y (Neuroblastoma) cells.
Stressor:
Workflow Summary:
-
Seed SH-SY5Y cells (10k/well).
-
Pre-treat with 3-benzylxanthine derivative (1–10 µM) for 24h.
-
Wash and load DCFH-DA probe (10 µM) for 30 min.
-
Induce stress (
) for 1–4 hours. -
Measure Fluorescence (Ex: 485nm / Em: 535nm).
-
Result: Lower fluorescence = Higher antioxidant protection.
-
Visualization: Screening Cascade
Figure 2: Recommended screening cascade for lipophilic xanthine derivatives.
References
-
Koch, P., et al. (2013). "Adenosine A2A receptor antagonists: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
-
Bhat, H. R., et al. (2013). "Synthesis and antioxidant activity of some new 3-benzylxanthine derivatives." Medicinal Chemistry Research. Link
-
Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology. Link
-
Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine. Link
-
Gomes, A., et al. (2005). "Methods for the detection of reactive oxygen species in biological systems." Methods in Molecular Biology. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
